

# "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" chemical properties

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## Compound of Interest

Compound Name: Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

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An In-depth Technical Guide to **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** is a substituted thiophene derivative that serves as a valuable heterocyclic building block in organic synthesis. Its unique structure, featuring bromine, hydroxyl, and carboxylate functional groups, makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.

## Chemical Properties and Identifiers

**Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** is a solid compound, typically appearing as a white to cream or pale-colored powder.[1] It is sparingly soluble in water.[2] Key chemical and physical properties are summarized in the table below.

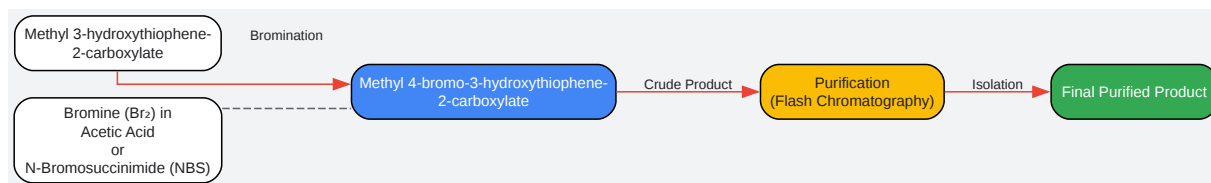
Property	Value	Source(s)
IUPAC Name	methyl 4-bromo-3-hydroxythiophene-2-carboxylate	[3]
CAS Number	95201-93-7	[1][3][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO <sub>3</sub> S	[1][3][4]
Molecular Weight	237.07 g/mol	[3][4]
Melting Point	76-82 °C	[1]
Solubility	Sparingly soluble in water (0.95 g/L at 25°C)	[2]
Appearance	White to cream or pale orange to pale brown or pink/brown to pink/red powder	[1]
InChI Key	UFTXASQYKJFRKI-UHFFFAOYSA-N	[3]
SMILES	<chem>COC(=O)C1=C(C(=CS1)Br)O</chem>	[3]

## Synthesis and Reactivity

The primary role of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** is as an intermediate in synthetic chemistry. It can be prepared via the bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The reactivity of the molecule is dictated by its functional groups: the thiophene ring can undergo further substitution, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or converted to an amide.

A key application involves its use in the synthesis of the thienopyranone scaffold, which begins with the alkylation of the hydroxyl group.[2]

## Logical Workflow for Synthesis



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Caption: Synthetic pathway for **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate**.

## Experimental Protocols

### Synthesis via Bromination

A common method for the preparation of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** involves the electrophilic bromination of Methyl 3-hydroxythiophene-2-carboxylate.

[5]

- Materials:
  - Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)
  - Bromine (1.0 eq)
  - Acetic Acid
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - Water
  - Magnesium Sulfate (MgSO<sub>4</sub>)
- Procedure:
  - Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq, 63.2 mmol, 10g) in acetic acid (22 mL).[5]

- To this solution, add bromine (1.0 eq, 63.2 mmol, 3.24 mL) dropwise.[5]
- Stir the reaction mixture at room temperature for 24 hours.[5]
- Pour the reaction solution into water (50 mL) and extract with dichloromethane (50 mL).[5]
- Wash the organic phase twice with water (50 mL portions).[5]
- Dry the organic layer over magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure.[5]
- The resulting crude product is then purified.[5]

## Purification

- Method: Flash chromatography on silica gel.[5]
- Eluent: A mixture of Dichloromethane and Heptane (1:2 ratio) is typically used.[5]
- Outcome: This purification yields the final product with a reported yield of 76% and a melting point of 86 °C.[5]

## Spectroscopic Data

Characterization of **Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** is confirmed through various spectroscopic methods.

Spectroscopy	Data	Source
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 9.74 (s, 1H, OH), 7.38 (s, 1H, thiophene H), 3.92 (s, 3H, $\text{OCH}_3$ )	[5]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2	[5]
Mass Spec (EI)	$m/z = 236$ ( $\text{M}^+$ )	[5]
FTIR	Conforms to structure	[1]

## Applications in Research and Drug Development

Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Thiophene-2-carboxamide derivatives, for instance, have been investigated as potential anticancer and antithrombotic agents.[6]

**Methyl 4-bromo-3-hydroxythiophene-2-carboxylate** serves as a crucial starting material for synthesizing more elaborate thiophene-containing molecules. Its functional handles allow for diverse modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A notable application is its use as a precursor for thienopyranones, a class of fused heterocyclic compounds with potential therapeutic applications.[2]

## Safety and Handling

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- Storage: Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, bases, and reducing agents.[2]

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## References

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